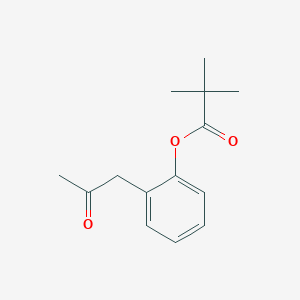
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of a phenyl group substituted with a 2-oxopropyl group and a 2,2-dimethylpropanoate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 2-(2-oxopropyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Benzylic alcohols.
Substitution: Halogenated benzylic compounds.
Scientific Research Applications
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The phenyl ring provides aromatic stabilization, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopropyl)phenol: Lacks the ester group, making it less reactive in esterification reactions.
2,2-Dimethylpropanoic acid: Lacks the phenyl and oxopropyl groups, limiting its applications in aromatic chemistry.
Uniqueness
2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is unique due to its combination of a phenyl ring, a ketone group, and an ester group. This combination allows for diverse reactivity and applications in various fields of research and industry.
Properties
CAS No. |
86358-84-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[2-(2-oxopropyl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-10(15)9-11-7-5-6-8-12(11)17-13(16)14(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
MBQHOVSIXGPENT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


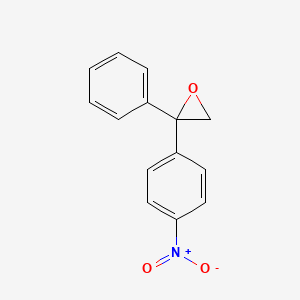
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

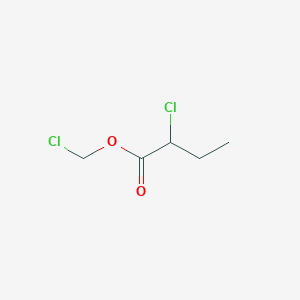
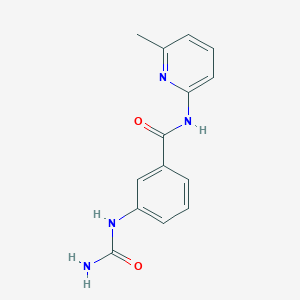
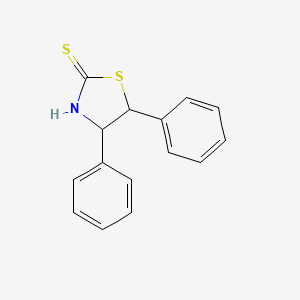
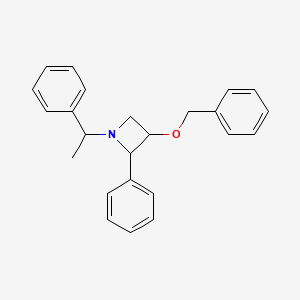
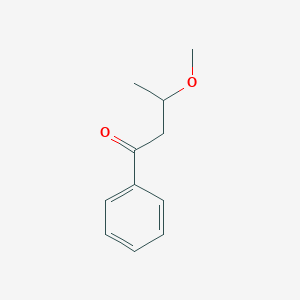
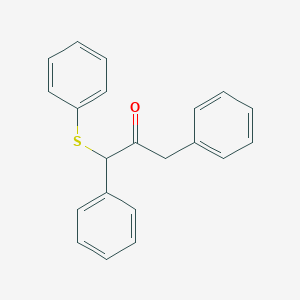
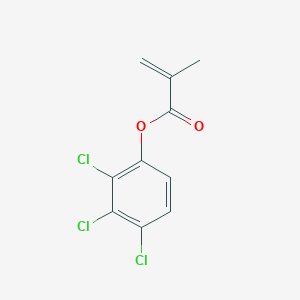
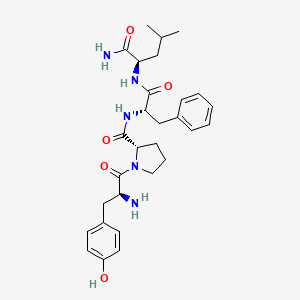

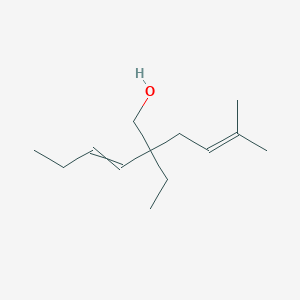
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
